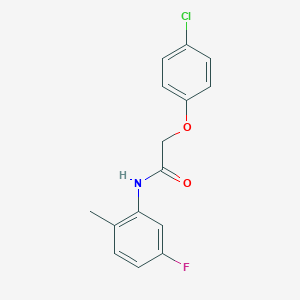

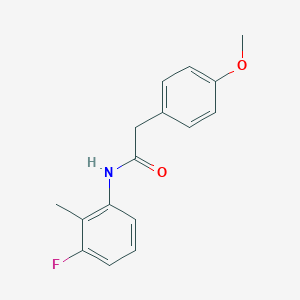

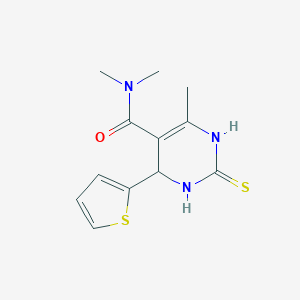

N,N,6-trimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N,6-trimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, commonly referred to as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a heterocyclic compound with a thienyl group attached to the pyrimidine ring, and it has been shown to have a range of biochemical and physiological effects.

Mecanismo De Acción

The mechanism of action of TMT is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the activation of apoptotic pathways. TMT has been shown to induce oxidative stress and DNA damage in neuronal cells, leading to cell death and neurodegeneration. TMT has also been shown to activate microglia, leading to inflammation and further neuronal damage.

Biochemical and Physiological Effects

TMT has a range of biochemical and physiological effects, including oxidative stress, DNA damage, inflammation, and neuronal degeneration. TMT has been shown to cause a decrease in the number of olfactory receptor neurons and a reduction in olfactory sensitivity in rats. TMT has also been shown to impair learning and memory in rats, as well as to cause anxiety-like behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TMT has several advantages for use in lab experiments, including its potency and specificity for neuronal cells. TMT can be used to selectively damage specific regions of the brain and to study the effects of neurodegeneration on behavior and cognition. However, TMT also has several limitations, including its toxicity and potential for off-target effects. TMT can cause systemic toxicity and damage to non-neuronal cells, and its effects on behavior and cognition may be confounded by its toxic effects.

Direcciones Futuras

There are several future directions for research on TMT, including the development of new models for studying neurodegenerative diseases and the identification of new targets for therapeutic intervention. TMT can be used to study the effects of neurodegeneration on behavior and cognition, as well as to investigate the role of oxidative stress and inflammation in neurodegenerative diseases. Future research on TMT may also focus on developing new compounds that are more potent and specific for neuronal cells, as well as on identifying new targets for therapeutic intervention.

Métodos De Síntesis

TMT can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N,6-trimethyl-2-pyrimidineamine to yield TMT. The synthesis of TMT is relatively straightforward, and it can be obtained in high yield and purity.

Aplicaciones Científicas De Investigación

TMT has been used extensively in scientific research, particularly in the field of neuroscience. TMT is a potent neurotoxin that has been shown to cause neuronal damage and degeneration in various regions of the brain, including the olfactory bulb, hippocampus, and amygdala. TMT has been used as a model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for investigating the neural mechanisms underlying olfactory processing and learning and memory.

Propiedades

Fórmula molecular |

C12H15N3OS2 |

|---|---|

Peso molecular |

281.4 g/mol |

Nombre IUPAC |

N,N,6-trimethyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H15N3OS2/c1-7-9(11(16)15(2)3)10(14-12(17)13-7)8-5-4-6-18-8/h4-6,10H,1-3H3,(H2,13,14,17) |

Clave InChI |

LAKAAXYLSYLGIE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)N(C)C |

SMILES canónico |

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B297348.png)

![3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)

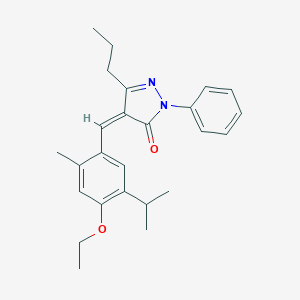

![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)

![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)

![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)

![3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B297359.png)

![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)

![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)

![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)